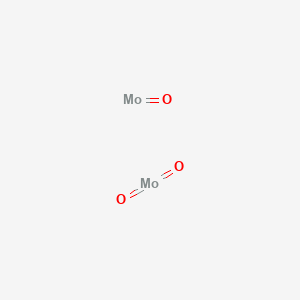
Dioxomolybdenum;oxomolybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxomolybdenum and oxomolybdenum are compounds that contain molybdenum in its higher oxidation states, typically +6. These compounds are of significant interest due to their unique chemical properties and potential applications in various fields, including catalysis, medicine, and materials science. Dioxomolybdenum compounds, in particular, are characterized by the presence of two oxo (O) ligands bonded to the molybdenum center, forming a MoO₂ core.
準備方法
Synthetic Routes and Reaction Conditions
Dioxomolybdenum compounds can be synthesized through various methods. One common approach involves the reaction of molybdenum precursors, such as molybdenum pentachloride (MoCl₅), with appropriate ligands in the presence of oxidizing agents. For example, the reaction of MoCl₅ with acetylacetone (acac) in ethanol yields bis(acetylacetonato)dioxomolybdenum(VI) [MoO₂(acac)₂] . Another method involves the use of Schiff base ligands, where molybdenum trioxide (MoO₃) reacts with Schiff base ligands in the presence of a solvent like dimethyl sulfoxide (DMSO) to form dioxomolybdenum complexes .
Industrial Production Methods
Industrial production of dioxomolybdenum compounds typically involves large-scale reactions using molybdenum trioxide as the starting material. The process may include the use of various ligands and solvents to achieve the desired dioxomolybdenum complex. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Dioxomolybdenum compounds undergo several types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where one ligand in the dioxomolybdenum complex is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving dioxomolybdenum compounds include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as phosphines and silanes . The reactions are typically carried out under mild conditions, often at room temperature and atmospheric pressure.
Major Products Formed
The major products formed from reactions involving dioxomolybdenum compounds depend on the specific reaction type. For example, oxidation reactions may yield epoxides or sulfoxides, while reduction reactions can produce amines or alcohols .
科学的研究の応用
Dioxomolybdenum compounds have a wide range of scientific research applications:
作用機序
The mechanism by which dioxomolybdenum compounds exert their effects often involves the activation of molecular oxygen (O₂) or other oxidants. For example, in oxidation reactions, the dioxomolybdenum complex activates O₂, facilitating the transfer of oxygen atoms to the substrate . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substrate.
類似化合物との比較
Dioxomolybdenum compounds can be compared with other oxomolybdenum complexes, such as:
Oxomolybdenum(V) complexes: These compounds contain molybdenum in the +5 oxidation state and often exhibit different reactivity and catalytic properties compared to dioxomolybdenum(VI) complexes.
Oxomolybdenum(IV) complexes: These compounds contain molybdenum in the +4 oxidation state and are typically less stable than their higher oxidation state counterparts.
The uniqueness of dioxomolybdenum compounds lies in their ability to act as efficient catalysts for a wide range of reactions, their potential biological activities, and their versatility in various scientific and industrial applications.
特性
分子式 |
Mo2O3 |
|---|---|
分子量 |
239.9 g/mol |
IUPAC名 |
dioxomolybdenum;oxomolybdenum |
InChI |
InChI=1S/2Mo.3O |
InChIキー |
ROVRDARYJMRLLE-UHFFFAOYSA-N |
正規SMILES |
O=[Mo].O=[Mo]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide](/img/structure/B14121317.png)
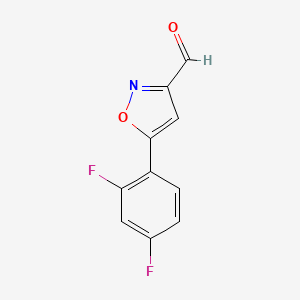
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121328.png)
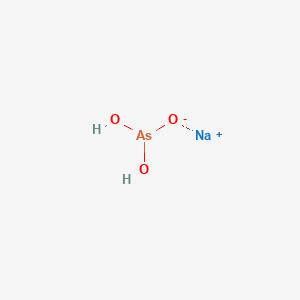
![1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14121336.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
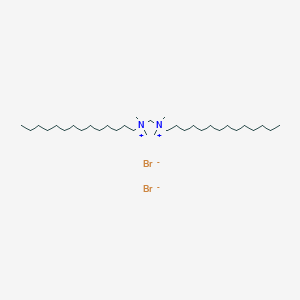
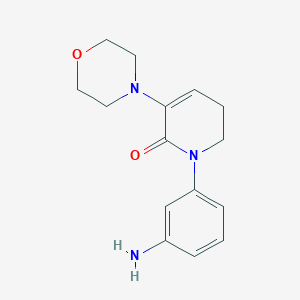
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121350.png)
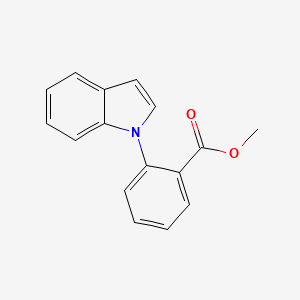
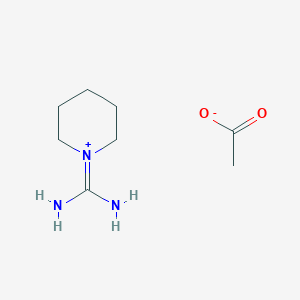
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)
![(1R,9S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B14121394.png)
